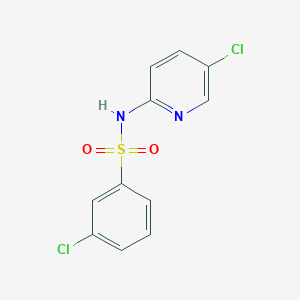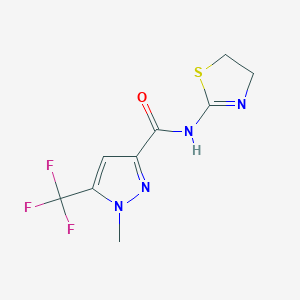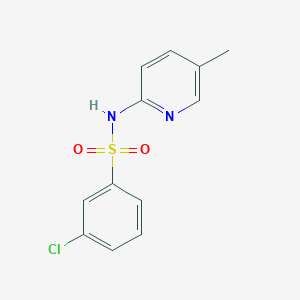![molecular formula C19H15Cl3N2O2 B10961668 (4-chloro-3,5-dimethyl-1H-pyrazol-1-yl){3-[(2,4-dichlorophenoxy)methyl]phenyl}methanone](/img/structure/B10961668.png)
(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl){3-[(2,4-dichlorophenoxy)methyl]phenyl}methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl){3-[(2,4-dichlorophenoxy)methyl]phenyl}methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with chlorine and methyl groups, as well as a phenylmethanone moiety linked to a dichlorophenoxy group. The presence of multiple functional groups makes it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-chloro-3,5-dimethyl-1H-pyrazol-1-yl){3-[(2,4-dichlorophenoxy)methyl]phenyl}methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the phenylmethanone and dichlorophenoxy groups. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl){3-[(2,4-dichlorophenoxy)methyl]phenyl}methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
Chemistry
In chemistry, (4-chloro-3,5-dimethyl-1H-pyrazol-1-yl){3-[(2,4-dichlorophenoxy)methyl]phenyl}methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and biochemical pathways. Its ability to undergo various chemical modifications makes it a valuable tool for investigating biological processes at the molecular level.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features may be exploited to develop new drugs with specific therapeutic targets.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its versatility and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (4-chloro-3,5-dimethyl-1H-pyrazol-1-yl){3-[(2,4-dichlorophenoxy)methyl]phenyl}methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(5,5,5-trichloropentyl)-1H-1,2,4-triazole compound with dichloronickel dihydrate
- Various fluorinated compounds used in NMR screening
Uniqueness
Compared to similar compounds, (4-chloro-3,5-dimethyl-1H-pyrazol-1-yl){3-[(2,4-dichlorophenoxy)methyl]phenyl}methanone stands out due to its unique combination of functional groups. This structural diversity allows for a wide range of chemical reactions and applications, making it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C19H15Cl3N2O2 |
|---|---|
Molecular Weight |
409.7 g/mol |
IUPAC Name |
(4-chloro-3,5-dimethylpyrazol-1-yl)-[3-[(2,4-dichlorophenoxy)methyl]phenyl]methanone |
InChI |
InChI=1S/C19H15Cl3N2O2/c1-11-18(22)12(2)24(23-11)19(25)14-5-3-4-13(8-14)10-26-17-7-6-15(20)9-16(17)21/h3-9H,10H2,1-2H3 |
InChI Key |
AKHYNXIGSALVMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2=CC=CC(=C2)COC3=C(C=C(C=C3)Cl)Cl)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[5-[(4-chloro-3-methylphenoxy)methyl]furan-2-yl]-13-(difluoromethyl)-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10961589.png)
![N-[2-(2,5-dimethoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]pyridine-4-carboxamide](/img/structure/B10961596.png)
![3-(4-methoxyphenyl)-2-methyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B10961599.png)
![2-{2-[(3-bromobenzyl)oxy]-5-methoxyphenyl}-3-(4-bromophenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B10961603.png)
![methyl 4,5-dimethyl-2-{[(2E)-3-(5-nitrofuran-2-yl)prop-2-enoyl]amino}thiophene-3-carboxylate](/img/structure/B10961605.png)
![2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-cyclopentylacetamide](/img/structure/B10961606.png)
![5-cyclopropyl-7-(difluoromethyl)-N-(2-fluoro-5-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10961620.png)

![2-{[5-(4-bromothiophen-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide](/img/structure/B10961632.png)
![N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B10961639.png)

![[(4-bromo-1-methyl-1H-pyrazol-5-yl)methylidene]propanedinitrile](/img/structure/B10961647.png)

![N-(4-methylpiperazin-1-yl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide](/img/structure/B10961659.png)
